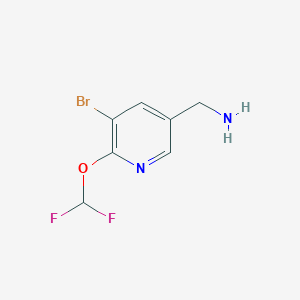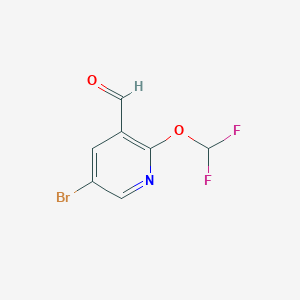
(4-Brom-3-phenyl-1H-pyrazol-5-yl)methanol
Übersicht
Beschreibung
(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
Die Verbindung wird als Vorläufer bei der Synthese verschiedener bioaktiver Moleküle verwendet. So kann sie in Derivate umgewandelt werden, die antimikrobielle und antioxidative Aktivitäten aufweisen. Diese Derivate sind besonders relevant bei der Suche nach neuen Behandlungen gegen resistente Bakterienstämme und bei der Entwicklung von Medikamenten, die oxidativen Stress-bedingten Krankheiten entgegenwirken können .
Entwicklung von Medikamenten gegen Leishmaniose und Malaria
Pyrazolderivate, einschließlich derer, die von (4-Brom-3-phenyl-1H-pyrazol-5-yl)methanol abgeleitet sind, haben sich in der Behandlung von Tropenkrankheiten wie Leishmaniose und Malaria als vielversprechend erwiesen. Diese Verbindungen können so konzipiert werden, dass sie spezifische Enzyme oder Pfade in den Krankheitserregern angreifen, was einen Weg zu neuen therapeutischen Wirkstoffen eröffnet .
Molekular-Docking-Studien
Die Derivate der Verbindung können in Molekular-Docking-Studien verwendet werden, um die Wechselwirkung mit biologischen Zielstrukturen wie Enzymen, die an Krankheitswegen beteiligt sind, vorherzusagen. Diese Anwendung ist entscheidend in der Medikamentenentwicklung, da das Verständnis der Bindungseffizienz und des Wirkmechanismus die Entwicklung effektiver Medikamente erheblich beschleunigen kann .
Pharmazeutische Forschung
In der pharmazeutischen Forschung sind this compound-Derivate wertvoll für die Herstellung von Inhibitoren, die die Enzymaktivität modulieren können. Dies hat Auswirkungen auf die Entwicklung von Medikamenten, die eine Vielzahl von Erkrankungen von entzündlichen Erkrankungen bis hin zu Krebs behandeln können .
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, which include (4-bromo-3-phenyl-1h-pyrazol-5-yl)methanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets to exert their pharmacological effects .
Biochemical Pathways
It is known that pyrazole-bearing compounds can influence various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Biochemische Analyse
Biochemical Properties
(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol interacts with proteins involved in oxidative stress responses, potentially modulating the activity of antioxidant enzymes and influencing cellular redox balance .
Cellular Effects
(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol exerts various effects on different cell types and cellular processes. In neuronal cells, it can enhance neurotransmission by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can impact cell signaling pathways, gene expression, and cellular metabolism. In addition, (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol has been observed to induce oxidative stress in certain cell types, affecting cellular redox balance and potentially leading to cell damage or apoptosis .
Molecular Mechanism
The molecular mechanism of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol involves its binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its effects on neurotransmission. Furthermore, (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol can modulate the activity of antioxidant enzymes by interacting with their active sites, influencing the cellular redox state . These interactions can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained inhibition of acetylcholinesterase and persistent oxidative stress in cells .
Dosage Effects in Animal Models
The effects of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission by inhibiting acetylcholinesterase without causing significant toxicity . At high doses, (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol can induce toxic effects, including severe oxidative stress, cellular damage, and even mortality . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.
Metabolic Pathways
(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol is involved in various metabolic pathways. It interacts with enzymes such as acetylcholinesterase and antioxidant enzymes, influencing their activity and the overall metabolic flux . The compound can affect metabolite levels, leading to changes in cellular metabolism. Additionally, (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol can be metabolized by liver enzymes, resulting in the formation of metabolites that may have different biological activities .
Transport and Distribution
Within cells and tissues, (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution can affect its activity and function, with higher concentrations observed in specific tissues or cellular compartments. These interactions are crucial for understanding the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular distribution of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol is essential for elucidating its mechanism of action.
Eigenschaften
IUPAC Name |
(4-bromo-5-phenylpyrazolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-8(6-14)12-13-10(9)7-4-2-1-3-5-7/h1-5,8-10,12-14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVICBSIILHVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(NN2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)
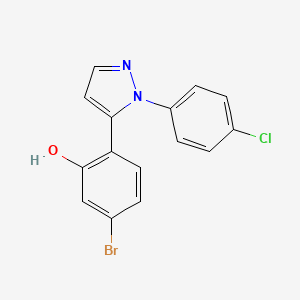

![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)
![1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1384633.png)
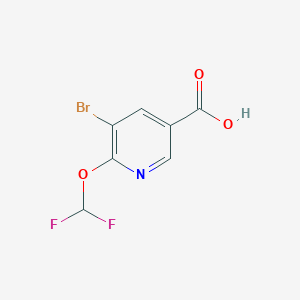
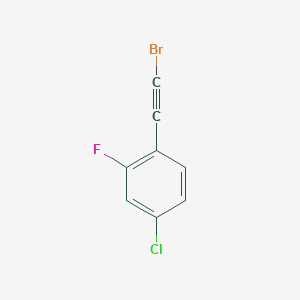
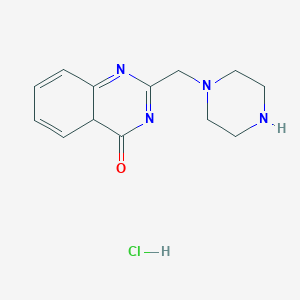

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)

